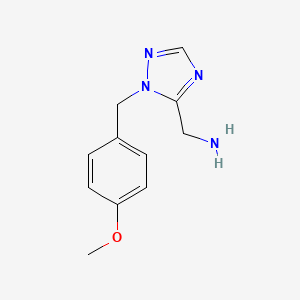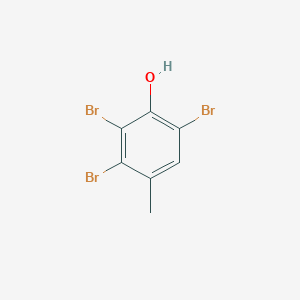
2,3,6-Tribromo-4-methylphenol
概要
説明
2,3,6-Tribromo-4-methylphenol is an organic compound with the molecular formula C7H5Br3O It is a brominated phenol derivative, characterized by the presence of three bromine atoms and a methyl group attached to the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
2,3,6-Tribromo-4-methylphenol can be synthesized through the bromination of 4-methylphenol (p-cresol). The process involves the use of bromine in the presence of a suitable solvent, such as trifluoromethanesulfonic acid. The reaction typically proceeds via the formation of a bromodienone intermediate, which rearranges to yield the desired tribromophenol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of efficient brominating agents and optimized reaction parameters is crucial for industrial synthesis.
化学反応の分析
Types of Reactions
2,3,6-Tribromo-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Bromination: Bromine in the presence of trifluoromethanesulfonic acid is commonly used for the bromination of phenols.
Debromination: Tetramethylammonium iodide in trifluoromethanesulfonic acid is effective for selective debromination.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, debromination can yield less brominated phenol derivatives.
科学的研究の応用
2,3,6-Tribromo-4-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: The compound’s brominated structure makes it useful in studying halogenated organic compounds’ biological effects.
Medicine: Research into its potential medicinal properties, including antimicrobial and antifungal activities, is ongoing.
Industry: It is used in the production of flame retardants and other industrial chemicals.
作用機序
The mechanism by which 2,3,6-Tribromo-4-methylphenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenolic hydroxyl group play crucial roles in these interactions, affecting the compound’s reactivity and biological activity .
類似化合物との比較
Similar Compounds
2,4,6-Tribromophenol: Another brominated phenol with similar properties but different bromine atom positions.
2,4,6-Tribromo-3-methylphenol: A closely related compound with a methyl group at a different position on the phenol ring.
Uniqueness
2,3,6-Tribromo-4-methylphenol is unique due to its specific bromination pattern and the presence of a methyl group, which influence its chemical reactivity and potential applications. Its distinct structure allows for unique interactions in chemical and biological systems, setting it apart from other brominated phenols.
特性
IUPAC Name |
2,3,6-tribromo-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3O/c1-3-2-4(8)7(11)6(10)5(3)9/h2,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGDPJRWRYCBFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503983 | |
| Record name | 2,3,6-Tribromo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36776-51-9 | |
| Record name | 2,3,6-Tribromo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,3,6-tribromo-4-methylphenol synthesized according to the research?
A1: The research paper describes a novel synthesis of this compound through a rearrangement reaction. [] Specifically, 2,4,6-tribromo-4-methylcyclohexa-2,5-dienone undergoes rearrangement in the presence of trifluoromethanesulfonic acid to yield this compound. This highlights the potential of utilizing dienone rearrangements in acidic conditions for the synthesis of specific bromophenol isomers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


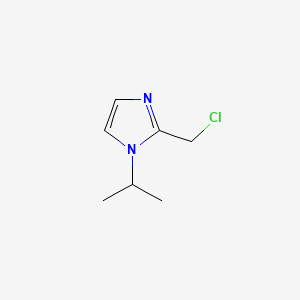
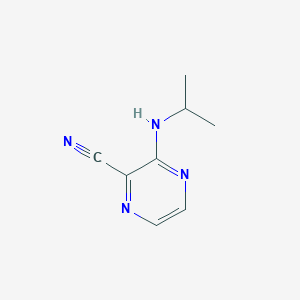

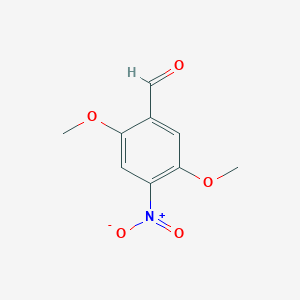
![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)
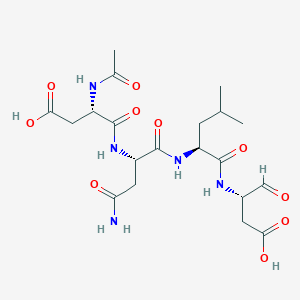
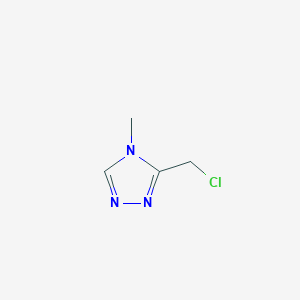
![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)
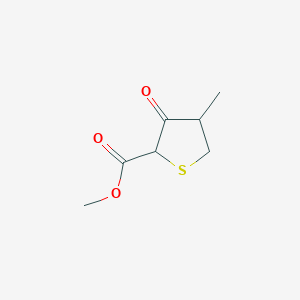
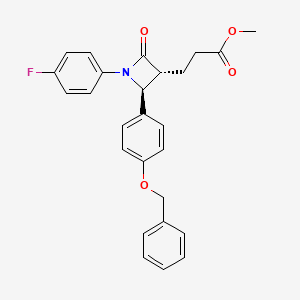

![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)
